N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide

Lipophilicity LogP Membrane permeability

N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 92792-09-1, molecular formula C₁₆H₁₀INO₃, MW 391.16) is a synthetic coumarin-3-carboxamide derivative featuring a 2-oxo-2H-chromene scaffold N-substituted with a 4-iodophenyl group. The compound belongs to a well-studied class of chromene-based carboxamides that have demonstrated selective biological activities including ErbB-2 kinase inhibition in breast cancer models and selective anti-Helicobacter pylori activity.

Molecular Formula C16H10INO3
Molecular Weight 391.16 g/mol
CAS No. 92792-09-1
Cat. No. B3306519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide
CAS92792-09-1
Molecular FormulaC16H10INO3
Molecular Weight391.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)I
InChIInChI=1S/C16H10INO3/c17-11-5-7-12(8-6-11)18-15(19)13-9-10-3-1-2-4-14(10)21-16(13)20/h1-9H,(H,18,19)
InChIKeyNRQJGVGVCDKKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 92792-09-1) — Compound Overview for Scientific Procurement


N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 92792-09-1, molecular formula C₁₆H₁₀INO₃, MW 391.16) is a synthetic coumarin-3-carboxamide derivative featuring a 2-oxo-2H-chromene scaffold N-substituted with a 4-iodophenyl group. The compound belongs to a well-studied class of chromene-based carboxamides that have demonstrated selective biological activities including ErbB-2 kinase inhibition in breast cancer models [1] and selective anti-Helicobacter pylori activity [2]. Its iodine substituent imparts distinct physicochemical properties—notably elevated lipophilicity (LogP ~3.6–3.7) and high molecular polarizability—that differentiate it from lighter halogen analogs in the same series.

Why N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Trivially Replaced by In-Class Analogs


Although the 2-oxo-2H-chromene-3-carboxamide scaffold is shared among numerous N-aryl derivatives, the identity of the para-substituent on the phenyl ring governs key properties that preclude simple interchange. The 4-iodo substituent confers the highest lipophilicity within the 4-halophenyl sub-series (LogP of 3.6–3.7 vs. 2.87 for the 4-fluoro congener), affecting both passive membrane permeability and solubility profiles that are critical for cell-based assay reproducibility . Furthermore, the C–I bond is uniquely suited for oxidative addition in palladium-catalyzed cross-coupling reactions, making the compound a preferred late-stage diversification intermediate over its bromo or chloro counterparts [1]. Equally important, the iodine atom enables direct radiolabeling with ¹²⁵I or ¹³¹I isotopes for SPECT imaging or targeted radiotherapy applications—a capability absent in fluoro, chloro, or unsubstituted phenyl analogs [2]. These quantitative and functional distinctions mean that substituting a lighter-halogen or non-halogenated analog during synthesis or screening will alter reaction kinetics, compound distribution, and downstream utility.

Quantitative Differentiation Evidence: N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide vs. Closest Analogs


Lipophilicity (LogP) Advantage: 4-Iodo vs. 4-Fluoro Congeners in the 2-Oxo-2H-chromene-3-carboxamide Series

The 4-iodophenyl derivative exhibits a measured/calculated LogP of 3.6–3.7 , representing a substantial increase of ~0.8 log units over the 4-fluorophenyl congener (LogP 2.87) . In drug discovery, a ΔLogP of 0.5–1.0 typically translates to a 3- to 10-fold difference in lipid membrane partitioning, directly impacting passive permeability and tissue distribution.

Lipophilicity LogP Membrane permeability Caco-2 permeability

Iodo Substituent as a Superior Handle for Palladium-Catalyzed Cross-Coupling: Reactivity Relative to Bromo and Chloro Analogs

In Pd(0)-catalyzed cross-coupling reactions, the relative reactivity of aryl halides follows the well-established order: Ar–I > Ar–Br > Ar–Cl >> Ar–F, governed by the relative rates of oxidative addition to Pd(0) [1]. Quantitative kinetic studies indicate that aryl iodides react approximately 5–50 times faster than aryl bromides and 100–1,000 times faster than aryl chlorides under standard Suzuki–Miyaura conditions, depending on the ligand system [2].

Cross-coupling Oxidative addition Suzuki coupling Late-stage functionalization

Radiolabeling Capability: Iodine-125 / Iodine-131 Incorporation Potential vs. Non-Iodinated Analogs

The 4-iodophenyl motif provides a direct site for electrophilic aromatic iododemetallation or isotope-exchange radiolabeling with ¹²⁵I (t₁/₂ = 59.4 days, γ-emission for SPECT) or ¹³¹I (t₁/₂ = 8.0 days, β⁻ and γ-emission for radiotherapy and imaging) [1]. No such labeling pathway exists for the 4-fluoro, 4-chloro, or even 4-bromo analogs under comparable mild, no-carrier-added conditions [2]. The C–I bond in the target compound can be exploited for iodine–radioiodine exchange via Cu(I)-assisted or solid-phase methods, yielding high specific activity radiotracers.

Radiolabeling SPECT imaging Iodine-125 Targeted radiotherapy

Higher Molecular Polarizability and Crystallinity: Melting Point and Density vs. Lighter Halogen Analogs

The presence of the iodine atom substantially increases both molecular weight and polarizability relative to lighter halogen analogs, manifesting in a measured melting point of 236 °C for the 4-iodo derivative . The 4-chloro analog exhibits a markedly lower density (1.5 g/cm³ predicted) compared to 1.81 g/cm³ (predicted) for the 4-iodo compound, reflecting the heavier, more polarizable iodine atom's contribution to crystal packing .

Crystallinity Solid-state properties Formulation Heavy atom effect

Optimal Application Scenarios for N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide Based on Verified Evidence


Late-Stage Diversification via Suzuki–Miyaura Coupling: Accelerated Library Synthesis

The compound's aryl iodide motif provides the fastest oxidative addition kinetics among the 4-halophenyl chromene carboxamide series, enabling Suzuki coupling with arylboronic acids under milder conditions (e.g., Pd(PPh₃)₄, 60 °C, 2 h) than required for the bromo or chloro congeners. This translates to higher throughput in medicinal chemistry libraries where the chromene scaffold is used as a privileged structure for kinase inhibitor optimization [1][2]. The iodo derivative serves as the preferred electrophilic coupling partner when reaction efficiency and yield are paramount.

Radiopharmaceutical Probe Development: Direct ¹²⁵I/¹³¹I Labeling for SPECT Imaging

For in vivo biodistribution studies or SPECT imaging of ErbB-2-expressing tumors, the compound can be directly converted to its ¹²⁵I- or ¹³¹I-labeled analog via Cu(I)-assisted iodine isotope exchange, eliminating the need for a separate organostannane precursor. This is not feasible with the 4-fluoro, 4-chloro, or even 4-bromo analogs without additional synthetic steps [3][4]. The compound thus represents a dual-purpose research tool: a structure–activity probe and a radiolabeling precursor in one chemical entity.

Lipophilicity-Driven Cell Penetration Studies: Differentiated ADME Profiling

With a LogP of ~3.65—substantially higher than the 4-fluoro analog (LogP 2.87)—the 4-iodo derivative is the most lipophilic member of the 4-halophenyl sub-series. This makes it the optimal choice for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies aiming to explore the upper lipophilicity range within a congeneric series, providing a benchmark for structure–permeability relationships [1][2].

Selective Kinase Inhibition in ErbB-2-Overexpressing Cancer Models

The compound belongs to a series of coumarin-3-(N-aryl)carboxamides that specifically inhibit growth of cancer cells with high ErbB-2 expression while sparing normal human fibroblasts [5]. It is therefore suitable as a reference compound in ErbB-2/ERK1 pathway inhibition studies, particularly where the iodo substituent's contribution to target engagement or selectivity warrants comparison with halogen-series congeners.

Quote Request

Request a Quote for N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.